3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular weight of 201.23 g/mol. It is characterized by its pyrazolo[3,4-d]pyrimidin core structure, which is substituted with an ethynyl group at the 3-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in conjugation reactions, while the pyrazolo[3,4-d]pyrimidin core can bind to biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Ethynyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(1-Methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness: 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable tool in research and industry.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
3-ethynyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-4-7-8-9(11)12-5-13-10(8)15(14-7)6(2)3/h1,5-6H,2-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVIFNCDYPHVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C#C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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